molecular formula C13H11BN2O5 B1451385 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid CAS No. 871332-91-1

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid

Cat. No.: B1451385
CAS No.: 871332-91-1
M. Wt: 286.05 g/mol
InChI Key: MBBBPOZKRURPLD-UHFFFAOYSA-N
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Description

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and a phenylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenylboronic acid derivative to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro and phenylaminocarbonyl groups can further modulate its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid derivatives with various substituents

Uniqueness

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications. The presence of both the nitro and phenylaminocarbonyl groups allows for specific interactions and modifications that are not possible with simpler boronic acid derivatives .

Properties

IUPAC Name

[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBBPOZKRURPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661232
Record name [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-91-1
Record name [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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